molecular formula C6H12N2O4 B14560529 Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester CAS No. 61982-52-3

Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester

Cat. No.: B14560529
CAS No.: 61982-52-3
M. Wt: 176.17 g/mol
InChI Key: KAMGZTMQVXMVAF-UHFFFAOYSA-N
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Description

Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester is a chemical compound with the molecular formula C6H11NO4. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group, an amino group, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester typically involves the reaction of ethyl chloroformate with 3-amino-3-oxopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted carbamates .

Scientific Research Applications

Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-amino-3-oxopropoxy)-, methyl ester
  • Carbamic acid, (3-amino-3-oxopropoxy)-, propyl ester
  • Carbamic acid, (3-amino-3-oxopropoxy)-, butyl ester

Uniqueness

Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits different solubility, reactivity, and biological activity, making it suitable for specific applications .

Properties

CAS No.

61982-52-3

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl N-(3-amino-3-oxopropoxy)carbamate

InChI

InChI=1S/C6H12N2O4/c1-2-11-6(10)8-12-4-3-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10)

InChI Key

KAMGZTMQVXMVAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCC(=O)N

Origin of Product

United States

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